Tolmetin sodium dihydrate

Vue d'ensemble

Description

Tolmetin sodium dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly prescribed for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis . The compound is known for its ability to inhibit prostaglandin synthesis, which plays a crucial role in reducing inflammation and pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

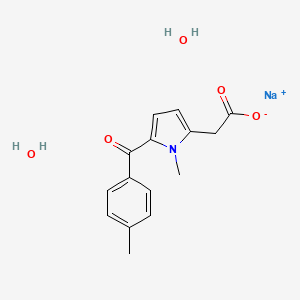

Tolmetin sodium dihydrate is synthesized through a series of chemical reactions starting from 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid. The synthesis involves the following steps:

Acylation: The starting material undergoes acylation to introduce the benzoyl group.

Cyclization: The acylated intermediate is then cyclized to form the pyrrole ring.

Sodium Salt Formation: The final step involves the conversion of the free acid to its sodium salt form, resulting in this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Tolmetin sodium dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Applications De Recherche Scientifique

Safety Profile

While effective, tolmetin sodium dihydrate carries risks, including cardiovascular events and gastrointestinal complications. Caution is advised in elderly patients and those with pre-existing conditions .

Clinical Studies

- Uveitis Treatment : A comparative study evaluated the efficacy of this compound against prednisolone and betamethasone in treating acute endogenous uveitis. Results indicated that while all treatments were effective, tolmetin had a lower cure rate compared to steroids .

- Fast Dissolving Tablets : Recent research focused on developing fast-dissolving formulations of tolmetin sodium to enhance bioavailability. The study demonstrated significant improvements in drug absorption and anti-inflammatory effects in animal models .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for method development and validation due to its well-characterized properties .

Data Tables

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Rheumatoid Arthritis | Treatment for pain and inflammation | Effective in reducing symptoms over long-term use |

| Uveitis | Anti-inflammatory treatment comparison | Lower efficacy compared to steroids |

| Fast-Dissolving Tablets | Enhanced bioavailability through novel formulations | Significant increase in absorption noted |

| Analytical Chemistry | Reference standard for method development | Used for validating analytical methods |

Case Studies

- Efficacy in Rheumatoid Arthritis : A clinical trial involving tolmetin sodium showed significant improvements in joint pain and function in patients with rheumatoid arthritis over a 12-week period. The study emphasized the importance of dosage adjustment based on individual patient response .

- Formulation Development : In a study on fast-dissolving tablets, researchers utilized Box-Behnken experimental design to optimize the formulation parameters, achieving enhanced drug release profiles and improved patient compliance due to faster onset of action .

Mécanisme D'action

The mechanism of action of tolmetin sodium dihydrate involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . By reducing prostaglandin levels, this compound effectively alleviates symptoms associated with inflammatory conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indomethacin: Another NSAID with similar anti-inflammatory properties but different side effect profiles.

Ibuprofen: A widely used NSAID with a similar mechanism of action but differing in potency and duration of action.

Naproxen: Known for its longer half-life compared to tolmetin sodium dihydrate.

Uniqueness

This compound is unique in its specific inhibition of prostaglandin synthesis without significant stimulation of the adrenal or pituitary glands. This makes it a valuable option for patients who may experience adverse effects from other NSAIDs .

Propriétés

Numéro CAS |

64490-92-2 |

|---|---|

Formule moléculaire |

C15H17NNaO4 |

Poids moléculaire |

298.29 g/mol |

Nom IUPAC |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |

InChI |

InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2 |

Clé InChI |

PGMIDEIKDYVQRS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.[Na] |

Apparence |

White to light yellow crystalline powder. |

Key on ui other cas no. |

64490-92-2 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

26171-23-3 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tolmetin, McN-2559, Tolectin sdoium; McN-2559-21-98; McN 2559 21 98; McN25592198, McN 2559, McN2559 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.